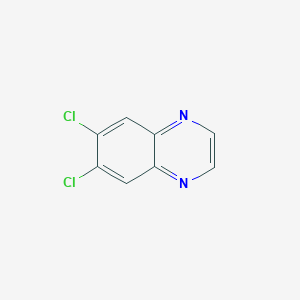

6,7-Dichloroquinoxaline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6,7-dichloroquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2/c9-5-3-7-8(4-6(5)10)12-2-1-11-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAVWRUWYXLAQRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C=C(C(=CC2=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30348649 | |

| Record name | 6,7-dichloroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19853-64-6 | |

| Record name | 6,7-dichloroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6,7-dichloroquinoxaline: Chemical Properties, Structure, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,7-dichloroquinoxaline is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its rigid, planar structure, substituted with electron-withdrawing chlorine atoms, serves as a versatile scaffold for the synthesis of a wide array of derivatives with diverse biological activities. This technical guide provides a comprehensive overview of the core chemical properties, structure, and a key biological signaling pathway associated with a prominent derivative of this compound. Detailed experimental protocols for its synthesis are also presented to facilitate further research and development.

Chemical Properties and Structure

This compound is a solid organic compound with the chemical formula C₈H₄Cl₂N₂. The presence of the dichloro-substituted benzene ring fused to a pyrazine ring defines its fundamental structure and influences its chemical reactivity and physical properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, purification, and application in various chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C₈H₄Cl₂N₂ | |

| Molecular Weight | 199.04 g/mol | |

| Melting Point | 210 °C | [1][2] |

| Boiling Point | 315.2 ± 37.0 °C (Predicted) | [1] |

| Appearance | Solid | |

| CAS Number | 19853-64-6 | [1] |

Solubility Data

Experimentally determined solubility data for this compound in common organic solvents is not extensively reported in the literature. However, based on its chemical structure, it is expected to exhibit low solubility in water and higher solubility in polar aprotic and some non-polar organic solvents. A systematic determination of its solubility profile is recommended for its application in solution-phase reactions and biological assays.

Spectral Data

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the condensation reaction between 4,5-dichloro-1,2-phenylenediamine and a 1,2-dicarbonyl compound, such as glyoxal.[3] This reaction proceeds readily, often under mild conditions, to form the stable quinoxaline ring system.

Experimental Protocol: Synthesis from 4,5-dichloro-1,2-phenylenediamine and Glyoxal

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

-

4,5-dichloro-1,2-phenylenediamine

-

Glyoxal (40% aqueous solution)

-

Methanol (or other suitable solvent like ethanol, acetonitrile)

-

Stirring apparatus

-

Reaction vessel (e.g., round-bottom flask)

-

Filtration apparatus

-

Recrystallization solvents (e.g., ethanol/water mixture)

Procedure:

-

In a round-bottom flask, dissolve 1 equivalent of 4,5-dichloro-1,2-phenylenediamine in a suitable solvent such as methanol.

-

To the stirred solution, add 1 to 1.1 equivalents of a 40% aqueous solution of glyoxal dropwise at room temperature.[3]

-

Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction (typically within 1-2 hours), the product may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Collect the solid product by filtration and wash it with a small amount of cold solvent.

-

For further purification, recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture.

-

Dry the purified crystals of this compound under vacuum.

Biological Significance and Signaling Pathways

Quinoxaline derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. A notable derivative, this compound-2,3-dione (DCQX), has been extensively studied as a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, a crucial ionotropic glutamate receptor in the central nervous system.[4][5]

Inhibition of NMDA Receptor Signaling by this compound-2,3-dione (DCQX)

DCQX acts as a competitive antagonist at the strychnine-insensitive glycine co-agonist binding site on the GluN1 subunit of the NMDA receptor.[4] The binding of both glutamate to the GluN2 subunit and a co-agonist (glycine or D-serine) to the GluN1 subunit is required for the opening of the receptor's ion channel. By blocking the glycine binding site, DCQX prevents the conformational changes necessary for channel activation, thereby inhibiting the influx of Ca²⁺ and Na⁺ ions. This mechanism is crucial for modulating excitatory neurotransmission and has implications for treating conditions associated with NMDA receptor overactivation, such as excitotoxicity in stroke and neurodegenerative diseases.

The following diagram illustrates the canonical NMDA receptor signaling pathway and the point of inhibition by DCQX.

Caption: NMDA Receptor signaling and inhibition by DCQX.

Conclusion

This compound represents a valuable building block in the development of novel therapeutic agents and functional materials. Its straightforward synthesis allows for the generation of diverse libraries of derivatives for screening and optimization. The well-characterized antagonistic activity of its derivative, DCQX, at the NMDA receptor highlights the potential of the quinoxaline scaffold in targeting key signaling pathways in the central nervous system. Further research into the synthesis of novel this compound derivatives and the elucidation of their structure-activity relationships is warranted to fully explore their therapeutic potential.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. thieme-connect.com [thieme-connect.com]

- 4. This compound-2,3-dione is a competitive antagonist specific to strychnine-insensitive [3H]glycine binding sites on the N-methyl-D-aspartate receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antagonist profile of 6,7-dichloro-3-hydroxy-2-quinoxalinecarboxylate at excitatory amino acid receptors in the neonatal rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

Determining the Solubility of 6,7-Dichloroquinoxaline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,7-Dichloroquinoxaline is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its utility in these fields is fundamentally linked to its physicochemical properties, among which solubility is paramount for formulation, bioavailability, and assay development. This technical guide addresses the current landscape of solubility data for this compound. Due to a lack of publicly available quantitative data, this document provides a comprehensive framework for its experimental determination. Detailed protocols for established solubility measurement techniques are presented, along with a structured template for data presentation to encourage standardized and comparable results. Furthermore, this guide includes visualizations of a probable synthetic workflow and a key signaling pathway where quinoxaline derivatives are known to be active, providing a broader context for the compound's application.

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases reveals a notable absence of published quantitative solubility data for this compound in common organic and inorganic solvents. The structural characteristics of this compound—a planar, aromatic system with two chlorine substituents—suggest it is likely to be poorly soluble in aqueous solutions and more soluble in organic solvents. For comparison, the related compound 2,6-dichloroquinoxaline is reportedly insoluble in water but soluble in benzene and toluene.

To facilitate the systematic collection and comparison of solubility data, the following table is provided as a template for researchers to populate with their experimentally determined values.

| Solvent Classification | Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination | Observations |

| Non-polar Solvents | Hexane | |||||

| Toluene | ||||||

| Dichloromethane | ||||||

| Polar Aprotic Solvents | Acetone | |||||

| Ethyl Acetate | ||||||

| Acetonitrile | ||||||

| Tetrahydrofuran (THF) | ||||||

| Dimethylformamide (DMF) | ||||||

| Dimethyl Sulfoxide (DMSO) | ||||||

| Polar Protic Solvents | Methanol | |||||

| Ethanol | ||||||

| Isopropanol | ||||||

| Water | ||||||

| Phosphate-Buffered Saline (pH 7.4) |

Experimental Protocols for Solubility Determination

To ensure accuracy and reproducibility in determining the solubility of this compound, two standard methods are detailed below: the gravimetric method and the UV-Vis spectrophotometric method.

Gravimetric Method

This method directly measures the mass of the solute dissolved in a known volume of solvent at equilibrium.[1][2][3][4]

Materials:

-

This compound

-

Selected solvents

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Evaporating dish or pre-weighed vials

-

Oven

Procedure:

-

Preparation of a Saturated Solution: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed container.

-

Equilibration: Place the container in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is necessary to confirm saturation.[1]

-

Separation of Solid and Liquid Phases: Allow the solution to stand at the constant temperature to let the undissolved solid settle. Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation. Filter the solution using a syringe filter compatible with the solvent.

-

Solvent Evaporation: Transfer a precisely measured volume of the clear filtrate into a pre-weighed, dry evaporating dish.[1]

-

Drying and Weighing: Carefully evaporate the solvent in an oven at a temperature below the boiling point of the solvent and the melting point of this compound until a constant weight of the dried solute is achieved.[1]

-

Calculation: The solubility is calculated from the mass of the dried solute and the volume of the filtrate used.

UV-Vis Spectrophotometric Method

This method is suitable for compounds that possess a chromophore and is often used for determining the solubility of sparingly soluble substances.[5][6][7]

Materials:

-

This compound

-

Selected solvents

-

UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Filtration apparatus

Procedure:

-

Determination of Maximum Absorbance (λmax): Prepare a dilute, known concentration solution of this compound in the solvent of interest. Scan the solution using the UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).[5][7]

-

Preparation of a Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the same solvent. Measure the absorbance of each standard at the predetermined λmax. Plot a graph of absorbance versus concentration to create a calibration curve.[6]

-

Preparation and Equilibration of Saturated Solution: Follow steps 1 and 2 from the Gravimetric Method to prepare a saturated solution and allow it to reach equilibrium.

-

Sample Preparation and Analysis: Withdraw a filtered aliquot of the supernatant as described in step 3 of the Gravimetric Method. Dilute the aliquot with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted solution at λmax.

-

Calculation: Use the absorbance of the diluted sample and the calibration curve to determine the concentration of this compound in the diluted sample. Account for the dilution factor to calculate the concentration in the original saturated solution, which represents the solubility.

Mandatory Visualizations

Synthesis Workflow

The synthesis of this compound can be logically approached through the condensation of 4,5-dichloro-1,2-phenylenediamine with glyoxal. The following diagram illustrates a general experimental workflow for this synthesis and subsequent purification.

Signaling Pathway

Quinoxaline derivatives are known to act as antagonists at the glycine site of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission. By blocking the binding of the co-agonist glycine, these compounds can inhibit ion flux through the NMDA receptor channel. The following diagram illustrates this mechanism within the NMDA receptor signaling pathway.

References

- 1. uomus.edu.iq [uomus.edu.iq]

- 2. pharmacyjournal.info [pharmacyjournal.info]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. pharmajournal.net [pharmajournal.net]

- 5. Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jddtonline.info [jddtonline.info]

- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]

The Biological Versatility of 6,7-Dichloroquinoxaline Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The quinoxaline scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene and a pyrazine ring, is a cornerstone in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, positioning them as privileged structures in the development of novel therapeutics. Among these, 6,7-dichloroquinoxaline derivatives have emerged as a particularly promising class of compounds, exhibiting potent activities across a spectrum of diseases, including cancer, inflammation, microbial infections, and neurodegenerative disorders. The presence of dichloro substitution at the 6 and 7 positions of the quinoxaline ring significantly influences the molecule's electronic properties and its ability to interact with various biological targets.

This technical guide provides a comprehensive overview of the biological activities of this compound derivatives, tailored for researchers, scientists, and drug development professionals. It consolidates quantitative data on their biological effects, details key experimental protocols for their evaluation, and visualizes the intricate signaling pathways they modulate.

Antitumor Activity

This compound derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of human cancer cell lines. Their mechanism of action is often attributed to the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Data: In Vitro Cytotoxicity

The antitumor activity of various this compound derivatives has been quantified using in vitro cytotoxicity assays, most commonly the MTT assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population, are summarized below.

| Compound ID | Cancer Cell Line | Cell Line Origin | IC50 (µM) | Reference |

| Compound 1 | F2408 | Not Specified | Toxic (Specific value not provided) | [1] |

| Compound 2 | 5RP7 (H-ras active) | Not Specified | Significant inhibitory effect at 50 nM | [1] |

| DCQ (2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide) | Human Colon Cancer Cells | Colon | Potent at 1 µM | [2] |

| 6,7-dichloro-2,3-diphenylquinoxaline | F2408 | Not Specified | Less toxic than other tested compounds | [1] |

| Pyrido[1,2-a]imidazo[4,5-g]quinoxaline-6,11-dione | MKN 45 | Human Gastric Adenocarcinoma | 0.073 | [3] |

Mechanism of Action: Kinase Inhibition

A primary mechanism through which quinoxaline derivatives exert their anticancer and neuroprotective effects is the inhibition of protein kinases.[4] Dysregulation of kinase activity is a hallmark of many diseases. Analogs of 6,7-dimethyl quinoxaline have shown selectivity for Glycogen Synthase Kinase 3β (GSK3β), Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), and CDC-like kinase 1 (CLK1).[4][5]

Signaling Pathway: GSK3β and DYRK1A in Cancer and Neurodegeneration

GSK3β and DYRK1A are implicated in various cellular processes, including cell proliferation, apoptosis, and neuronal development. Their aberrant activity is associated with cancer and neurodegenerative diseases like Alzheimer's. This compound derivatives that inhibit these kinases can modulate downstream signaling pathways, leading to therapeutic effects.

Anti-inflammatory Activity

Certain quinoxaline derivatives have been shown to possess anti-inflammatory properties by modulating the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). These cytokines are key mediators in the inflammatory cascade and are implicated in a variety of inflammatory diseases.

Signaling Pathway: TNF-α and IL-6 in Inflammation

The binding of TNF-α and IL-6 to their respective receptors triggers intracellular signaling cascades, primarily involving the NF-κB and JAK/STAT pathways, leading to the transcription of genes involved in inflammation. This compound derivatives can interfere with these pathways to exert their anti-inflammatory effects.

Antimicrobial Activity

Derivatives of this compound have also been investigated for their antimicrobial properties against a range of bacterial and fungal pathogens.

Quantitative Data: In Vitro Antimicrobial Susceptibility

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Quinoxaline derivative | Methicillin-resistant Staphylococcus aureus (MRSA) | 1-8 | [6][7] |

| Quinoxaline 1,4-di-N-oxide derivatives | Nocardia brasiliensis | <1 | [8] |

Neuroprotective Effects

Emerging research suggests that certain this compound derivatives may offer neuroprotective benefits, particularly in the context of neurodegenerative diseases such as Parkinson's disease.[9][10][11] Their mechanisms of action are thought to involve the modulation of neuronal signaling pathways and the protection of neurons from oxidative stress and apoptosis.

Experimental Protocols

Synthesis of 6,7-Dichloro-2,3-disubstituted-quinoxaline Derivatives

A general and widely used method for the synthesis of 6,7-dichloro-2,3-disubstituted-quinoxalines involves the condensation of 4,5-dichlorobenzene-1,2-diamine with a 1,2-dicarbonyl compound.[3][12]

Materials:

-

4,5-dichlorobenzene-1,2-diamine

-

1,2-dicarbonyl compound (e.g., benzil for 2,3-diphenyl derivative)

-

Glacial acetic acid or other suitable solvent

-

Standard laboratory glassware and heating apparatus

Procedure:

-

Dissolve 4,5-dichlorobenzene-1,2-diamine in glacial acetic acid.[12]

-

Add an equimolar amount of the 1,2-dicarbonyl compound to the solution.[12]

-

Heat the mixture to reflux for 4-5 hours.[12]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice water to precipitate the crude product.[3]

-

Collect the solid product by filtration and wash it with cold water.[3]

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 6,7-dichloro-2,3-disubstituted-quinoxaline.[3]

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][13][14][15]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound derivatives dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[1]

-

Treat the cells with various concentrations of the quinoxaline derivatives and incubate for 48-72 hours.[1]

-

Add 20 µL of MTT solution to each well and incubate for 2-4 hours.[16]

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[16]

-

Measure the absorbance at 570 nm using a microplate reader.[14]

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[1]

In Vitro Kinase Inhibition Assay (Luminescence-based)

This assay measures the amount of ATP remaining in a solution following a kinase reaction. A decrease in ATP corresponds to kinase activity.

Materials:

-

Purified recombinant kinase (e.g., GSK3β, DYRK1A)

-

Kinase-specific substrate

-

This compound derivative

-

ATP

-

Kinase assay buffer

-

Luminescent kinase assay kit (e.g., ADP-Glo™)

-

White opaque 96- or 384-well plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of the inhibitor compound.

-

In a multi-well plate, add the kinase, substrate, and inhibitor solution.[5]

-

Initiate the kinase reaction by adding ATP.[5]

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[5]

-

Stop the reaction and detect the remaining ATP using the luminescent kinase assay kit according to the manufacturer's protocol.

-

Measure the luminescence using a plate-reading luminometer.[5]

-

Calculate the percentage of kinase inhibition and determine the IC50 value.

Conclusion

This compound derivatives represent a versatile and potent class of compounds with a wide array of biological activities. Their demonstrated efficacy in preclinical models of cancer, inflammation, and neurodegenerative diseases underscores their potential as lead compounds for the development of novel therapeutics. The synthetic accessibility of the quinoxaline core allows for extensive structural modifications, enabling the fine-tuning of their pharmacological properties. Further investigation into the precise molecular mechanisms of action and structure-activity relationships of these derivatives will be crucial in translating their therapeutic promise into clinical applications. This guide provides a foundational resource for researchers dedicated to advancing the field of drug discovery with this remarkable class of molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Cytotoxic effects of quinoxaline derivatives on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. reactionbiology.com [reactionbiology.com]

- 5. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. promega.com [promega.com]

- 8. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. scite.ai [scite.ai]

- 11. DYRK1A kinase inhibitors with emphasis on cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Proinflammatory cytokines IL-6 and TNF-α and the development of inflammation in obese subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Increased TNF-α production in response to IL-6 in patients with systemic inflammation without infection - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Roles of tumor necrosis factor-α and interleukin-6 in regulating bone cancer pain via TRPA1 signal pathway and beneficial effects of inhibition of neuro-inflammation and TRPA1 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. turkjps.org [turkjps.org]

In vitro studies of 6,7-dichloroquinoxaline anticancer activity

An In-Depth Technical Guide on the In Vitro Anticancer Activity of 6,7-Dichloroquinoxaline Derivatives

Introduction

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene ring and a pyrazine ring, serves as a versatile scaffold in medicinal chemistry. Its derivatives have garnered significant attention for their wide array of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] The anticancer potential of quinoxaline derivatives often stems from their ability to inhibit crucial protein kinases involved in cancer cell proliferation and survival, such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR).[2] Furthermore, certain derivatives have been demonstrated to induce programmed cell death (apoptosis) and cause cell cycle arrest in cancerous cells.[2][3]

This technical guide focuses on the in vitro anticancer activity of a specific subset of these compounds: this compound derivatives. We will delve into their cytotoxic effects on various cancer cell lines, elucidate the underlying molecular mechanisms of action, and provide detailed experimental protocols for their evaluation.

In Vitro Anticancer Activity: A Quantitative Overview

The cytotoxic effects of this compound derivatives have been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting a specific biological or biochemical function, is a key metric in these studies.

One notable derivative, 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide (DCQ), has demonstrated significant growth-suppressive effects. In T-84 human colon cancer cells, DCQ was found to induce a significant increase in apoptotic cells.[4][5] In a study on adult T-cell leukemia (ATL), DCQ induced dose-dependent growth inhibition in both HTLV-1 positive (C91-PL and HuT-102) and negative (CEM and Jurkat) malignant T-cells, primarily through the induction of apoptosis.[6]

The substitution on the quinoxaline ring plays a crucial role in the cytotoxic activity. Studies have shown that 6,7-dichloro derivatives are among the most potent cytotoxins.[7]

Table 1: Cytotoxicity of this compound Derivatives against Various Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide (DCQ) | T-84 (Colon Cancer) | Not specified in abstract | [4][5] |

| 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide (DCQ) | C91-PL (ATL) | Dose-dependent inhibition | [6] |

| 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide (DCQ) | HuT-102 (ATL) | Dose-dependent inhibition | [6] |

| 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide (DCQ) | CEM (Malignant T-cell) | Dose-dependent inhibition | [6] |

| 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide (DCQ) | Jurkat (Malignant T-cell) | Dose-dependent inhibition | [6] |

| 6,7-dichloro-2,3-disubstituted-quinoxaline derivatives | F2408 (Normal) | Varied | [8] |

| 6,7-dichloro-2,3-disubstituted-quinoxaline derivatives | 5RP7 (H-ras active) | Varied | [8] |

Note: Specific IC50 values for DCQ were not detailed in the abstracts of the provided search results, but its potent activity was highlighted.

Mechanisms of Anticancer Action

The anticancer effects of this compound derivatives are primarily attributed to their ability to induce apoptosis and cause cell cycle arrest.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. The 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide (DCQ) has been shown to induce apoptosis through the modulation of key regulatory proteins. In T-84 colon cancer cells, DCQ significantly decreased the levels of the anti-apoptotic protein Bcl-2 and increased the expression of the pro-apoptotic protein Bax.[4][5] In adult T-cell leukemia cell lines, DCQ treatment led to a reduction in the anti-apoptotic Bcl-2alpha protein level.[6] This shift in the Bcl-2/Bax ratio is a critical event in the intrinsic pathway of apoptosis, leading to mitochondrial dysfunction and the activation of caspases.

Furthermore, DCQ has been observed to upregulate the protein levels of p53 and p21, which are key mediators of apoptosis and cell cycle arrest.[6] The inhibition of extracellular signal-regulated kinase (ERK) phosphorylation may also contribute to the apoptogenic effects of DCQ.[4][5]

Cell Cycle Arrest

Cell cycle arrest is another mechanism by which anticancer agents inhibit tumor growth. Some quinoxaline 1,4-dioxide derivatives have been shown to induce cell cycle arrest at the G2/M phase.[4][5] This is often associated with the inhibition of cyclin B expression.[4] While DCQ's primary effect in T-84 cells was apoptosis induction without noticeable effects on the cell cycle, other quinoxaline derivatives have demonstrated a clear impact on cell cycle progression.[4][5] For instance, compound VIIIc, a quinoxaline derivative, induced significant cell cycle arrest at the G2/M phase in HCT116 cells.[3]

Experimental Protocols

The in vitro evaluation of this compound derivatives involves a series of standardized assays to determine their anticancer activity and elucidate their mechanisms of action.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1x10³ cells/ml) and allowed to attach overnight.[8]

-

Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for a specified duration (e.g., 24 hours).[8]

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plates are then incubated to allow the viable cells to reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

IC50 Calculation: The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is a common method for analyzing the distribution of cells in different phases of the cell cycle.

Protocol:

-

Cell Treatment: Cells are treated with the test compound for a specific time.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with PBS, and fixed in cold ethanol.

-

Staining: The fixed cells are washed and then stained with a solution containing PI and RNase A. PI intercalates with DNA, and the fluorescence intensity is proportional to the DNA content.

-

Flow Cytometry: The stained cells are analyzed using a flow cytometer. The data is used to generate a histogram that shows the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V/PI Staining)

Annexin V/PI double staining followed by flow cytometry is a widely used method to detect and quantify apoptosis.

Protocol:

-

Cell Treatment: Cells are treated with the this compound derivative for the desired time.

-

Cell Harvesting: Cells are harvested and washed with cold PBS.

-

Staining: The cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and PI. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. The results allow for the differentiation of viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), late apoptotic cells (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+).

Conclusion

In vitro studies have established this compound derivatives, particularly 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide (DCQ), as a promising class of anticancer agents. Their mechanism of action involves the induction of apoptosis through the modulation of the Bcl-2 family of proteins and the p53 pathway, as well as the potential for inducing cell cycle arrest. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of these compounds. Further research is warranted to optimize their structure for enhanced potency and selectivity, and to explore their efficacy in in vivo models, which will be crucial for their potential translation into clinical applications for cancer therapy.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quinoxaline 1,4-dioxides induce G2/M cell cycle arrest and apoptosis in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of proliferation and induction of apoptosis by 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide in adult T-cell leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. turkjps.org [turkjps.org]

6,7-Dichloroquinoxaline-2,3-dione: A Technical Guide to its Selective Antagonism of NMDA Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 6,7-dichloroquinoxaline-2,3-dione (DCQX) as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. It details the compound's mechanism of action, available quantitative data on its potency, and comprehensive experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers in neuroscience and pharmacology, as well as professionals involved in the development of novel therapeutics targeting the glutamatergic system.

Introduction

The N-methyl-D-aspartate (NMDA) receptor is a ligand-gated ion channel that plays a pivotal role in excitatory synaptic transmission, synaptic plasticity, learning, and memory.[1] Dysregulation of NMDA receptor function has been implicated in a variety of neurological and psychiatric disorders, including epilepsy, Alzheimer's disease, Parkinson's disease, and schizophrenia.[2] The NMDA receptor is a heterotetrameric complex typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits.[1] For channel activation, both the glutamate and glycine binding sites must be occupied.[3]

The glycine binding site on the GluN1 subunit represents a key allosteric modulatory site for controlling NMDA receptor activity. This compound-2,3-dione (DCQX) is a quinoxaline derivative that has been identified as a potent and selective competitive antagonist at the strychnine-insensitive glycine binding site of the NMDA receptor complex.[4][5] Its selectivity for the glycine site, as opposed to the glutamate binding site, makes it a valuable pharmacological tool for dissecting the specific roles of the co-agonist site in NMDA receptor function and for investigating the therapeutic potential of glycine site modulation.

Mechanism of Action

DCQX exerts its antagonistic effect by competing with the endogenous co-agonists, glycine and D-serine, for the binding pocket on the GluN1 subunit of the NMDA receptor. By occupying this site, DCQX prevents the necessary conformational changes required for channel opening, even when the glutamate binding site on the GluN2 subunit is occupied.[5] This results in the inhibition of NMDA receptor-mediated ion flux and downstream signaling cascades.

Quantitative Data

The following table summarizes the available quantitative data for the inhibitory activity of this compound-2,3-dione (DCQX). It is important to note that while DCQX is established as a selective antagonist for the glycine binding site, comprehensive quantitative data detailing its specific affinity (Kᵢ) or inhibitory concentration (IC₅₀) across different NMDA receptor subunit combinations (e.g., GluN1/GluN2A, GluN1/GluN2B, etc.) is not extensively available in the public domain. The provided data is from studies on native receptors in brain tissue.

| Compound | Parameter | Value | Species | Brain Region/Preparation | Reference |

| This compound-2,3-dione (DCQX) | IC₅₀ | ~5.7 µM | Guinea Pig | Frontal cortex membranes | [6] |

Note: The IC₅₀ value represents the concentration of DCQX that inhibits 50% of [³H]glycine binding.

Experimental Protocols

Detailed methodologies for key experiments to characterize the antagonistic properties of DCQX at the NMDA receptor are provided below.

Radioligand Binding Assay: Competitive Inhibition of [³H]glycine Binding

This protocol describes a competitive binding assay to determine the affinity of DCQX for the strychnine-insensitive glycine binding site on the NMDA receptor.

Objective: To determine the IC₅₀ and subsequently the Kᵢ value of DCQX by measuring its ability to displace the binding of a radiolabeled ligand ([³H]glycine) from the NMDA receptor.

Materials:

-

Rat cortical membranes (source of NMDA receptors)

-

[³H]glycine (radioligand)

-

This compound-2,3-dione (DCQX)

-

Unlabeled glycine (for determining non-specific binding)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Scintillation cocktail

-

Glass fiber filters

-

Filtration manifold

-

Scintillation counter

Procedure:

-

Membrane Preparation: Prepare a crude synaptic membrane fraction from rat cerebral cortices.

-

Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: Assay buffer + [³H]glycine.

-

Non-specific Binding: Assay buffer + [³H]glycine + a saturating concentration of unlabeled glycine (e.g., 1 mM).

-

Competitive Binding: Assay buffer + [³H]glycine + varying concentrations of DCQX (e.g., from 1 nM to 100 µM).

-

-

Incubation: Add the prepared rat cortical membranes to each well. Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 30 minutes).

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a filtration manifold. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the DCQX concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value of DCQX.

-

Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of [³H]glycine and Kᴅ is its dissociation constant.

-

Whole-Cell Patch-Clamp Electrophysiology: Inhibition of NMDA Receptor-Mediated Currents

This protocol details the use of whole-cell patch-clamp electrophysiology to functionally assess the antagonistic effect of DCQX on NMDA receptor-mediated currents in cultured neurons or heterologous expression systems.

Objective: To measure the effect of DCQX on the amplitude of NMDA receptor-mediated currents and to determine its potency (IC₅₀) and mechanism of antagonism (e.g., competitive vs. non-competitive).

Materials:

-

Cultured neurons (e.g., primary hippocampal or cortical neurons) or a cell line (e.g., HEK293) expressing specific NMDA receptor subunits.

-

Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system).

-

Borosilicate glass capillaries for pulling patch pipettes.

-

Internal solution (pipette solution): e.g., containing (in mM): 140 Cs-gluconate, 10 HEPES, 10 BAPTA, 2 MgCl₂, 2 ATP-Mg, 0.3 GTP-Na; pH adjusted to 7.3 with CsOH.

-

External solution (bath solution): e.g., containing (in mM): 140 NaCl, 5 KCl, 10 HEPES, 10 Glucose, 2 CaCl₂, 0.001 TTX (to block voltage-gated sodium channels), 0.01 bicuculline (to block GABAₐ receptors); pH adjusted to 7.4 with NaOH.

-

NMDA and Glycine stock solutions.

-

DCQX stock solution.

Procedure:

-

Cell Preparation: Plate cells on coverslips suitable for microscopy and allow them to adhere and grow.

-

Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

-

Obtaining a Whole-Cell Recording:

-

Place a coverslip with cells in the recording chamber and perfuse with external solution.

-

Approach a cell with the patch pipette and form a giga-ohm seal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -60 mV or -70 mV.

-

-

Eliciting NMDA Receptor Currents:

-

Perfuse the cell with an external solution containing a fixed concentration of NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to evoke an inward current.

-

-

Application of DCQX:

-

Once a stable baseline NMDA-evoked current is established, co-apply varying concentrations of DCQX with the NMDA and glycine solution.

-

Record the steady-state current amplitude in the presence of each DCQX concentration.

-

-

Data Analysis:

-

Measure the peak or steady-state amplitude of the NMDA-evoked current in the absence and presence of different concentrations of DCQX.

-

Normalize the current amplitudes to the control response (in the absence of DCQX).

-

Plot the normalized current as a function of the DCQX concentration and fit the data to a dose-response curve to determine the IC₅₀.

-

To investigate the mechanism of antagonism, perform a Schild analysis by measuring the dose-response curves for glycine in the presence of fixed concentrations of DCQX. A parallel rightward shift in the glycine dose-response curve is indicative of competitive antagonism.

-

Signaling Pathways and Experimental Workflows

NMDA Receptor Signaling Pathway

Activation of the NMDA receptor leads to an influx of Ca²⁺, which acts as a second messenger to initiate multiple intracellular signaling cascades. One of the key downstream pathways involves the activation of the transcription factor CREB (cAMP response element-binding protein), which plays a crucial role in synaptic plasticity and cell survival. DCQX, by blocking the NMDA receptor at the glycine site, inhibits this entire downstream signaling cascade.

Experimental Workflow for Characterizing DCQX

The following diagram illustrates a typical workflow for the pharmacological characterization of a novel NMDA receptor antagonist like DCQX.

Conclusion

This compound-2,3-dione (DCQX) is a valuable pharmacological tool for studying the role of the glycine co-agonist site in NMDA receptor function. Its selectivity for the glycine site allows for the specific investigation of this modulatory site's contribution to synaptic transmission, plasticity, and excitotoxicity. While further studies are needed to fully elucidate its selectivity profile across different NMDA receptor subunit combinations, the information and protocols provided in this guide offer a solid foundation for researchers to effectively utilize DCQX in their investigations of the glutamatergic system.

References

- 1. Structural basis of subunit selectivity for competitive NMDA receptor antagonists with preference for GluN2A over GluN2B subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Distinct GluN1 and GluN2 Structural Determinants for Subunit-Selective Positive Allosteric Modulation of N-Methyl-d-aspartate Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Subtype-Specific Agonists for NMDA Receptor Glycine Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. umimpact.umt.edu [umimpact.umt.edu]

- 5. GluN2A and GluN2B NMDA receptors use distinct allosteric routes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 6,7-dichloroquinoxaline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds, forming the core structure of numerous pharmacologically active molecules. The versatility of the quinoxaline scaffold allows for a wide range of biological activities, including but not limited to anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The introduction of chloro substituents on the benzene ring, as in 6,7-dichloroquinoxaline, can significantly modulate the physicochemical and biological properties of the molecule, making it a valuable intermediate in the synthesis of novel therapeutic agents and functional materials.

These application notes provide a detailed protocol for the efficient synthesis of this compound from 4,5-dichlorobenzene-1,2-diamine and glyoxal. The presented methodology is based on a contemporary, catalyst-free approach, offering high efficiency and adherence to the principles of green chemistry.

Data Presentation

A summary of the physical and chemical properties of the key reactants and the product is provided below for quick reference.

| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number |

| 4,5-Dichlorobenzene-1,2-diamine | 4,5-dichloro-1,2-diaminobenzene | C₆H₆Cl₂N₂ | 177.03 | 158-164 | 5348-42-5 |

| Glyoxal | Ethane-1,2-dione | C₂H₂O₂ | 58.04 | 15 | 107-22-2 |

| This compound | This compound | C₈H₄Cl₂N₂ | 199.04 | Not available in cited literature | 19853-64-6 |

Experimental Protocols

The following protocol details a rapid and efficient, catalyst-free synthesis of this compound.

Protocol 1: Rapid Catalyst-Free Synthesis at Room Temperature

This method is adapted from a general procedure for quinoxaline synthesis which is noted for its simplicity, speed, and environmentally benign conditions.

Materials:

-

4,5-Dichlorobenzene-1,2-diamine (1.0 mmol, 177.03 mg)

-

Glyoxal (40% aqueous solution, 1.0 mmol, 0.145 mL)

-

Methanol (5 mL)

-

Round-bottom flask (25 mL)

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a 25 mL round-bottom flask, add 4,5-dichlorobenzene-1,2-diamine (1.0 mmol, 177.03 mg).

-

Add methanol (5 mL) to the flask and stir the mixture at room temperature until the diamine is fully dissolved.

-

To the stirred solution, add the 40% aqueous solution of glyoxal (1.0 mmol, 0.145 mL) in one portion.

-

Continue to stir the reaction mixture vigorously at room temperature for 1-5 minutes.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).

-

Upon completion of the reaction (disappearance of the starting diamine), the product may precipitate directly from the reaction mixture. If not, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield pure this compound.

Expected Yield: While a specific yield for the dichloro-derivative is not provided in the primary literature for this rapid method, analogous reactions with other diamines suggest that high yields (potentially >90%) can be expected. For halogenated systems, if the reaction is sluggish, gentle heating or the use of acetic acid as a solvent may be required to drive the reaction to completion.

Characterization of this compound

The final product should be characterized to confirm its identity and purity.

-

¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the protons at the C5 and C8 positions, and a multiplet for the two protons on the pyrazine ring.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbon atoms of the quinoxaline core.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (199.04 g/mol ), with the characteristic isotopic pattern for two chlorine atoms.

-

Melting Point: The melting point of the purified product should be determined and compared to literature values if available.

Visualizations

Reaction Scheme

The synthesis of this compound proceeds via a condensation reaction between 4,5-dichlorobenzene-1,2-diamine and glyoxal.

Caption: Synthesis of this compound.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Application Notes and Protocols for the Condensation Reaction of Quinoxalines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxalines are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science. Their core structure, a fusion of benzene and pyrazine rings, serves as a privileged scaffold in drug discovery, exhibiting a wide array of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1] This document provides detailed experimental protocols for the synthesis of quinoxalines via condensation reactions, summarizes quantitative data for various synthetic methods, and illustrates a key signaling pathway modulated by quinoxaline derivatives.

Data Presentation: Comparison of Synthetic Protocols

The synthesis of quinoxalines is most commonly achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. Various methods have been developed to optimize this reaction, ranging from traditional heating to modern microwave-assisted and green chemistry approaches. The choice of method can significantly impact reaction time, yield, and environmental footprint.

| Method | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Traditional Synthesis | ||||||

| Conventional Heating | None (or acid/base) | Ethanol/Acetic Acid | Reflux | 2 - 12 h | 34 - 85 | [2] |

| Microwave-Assisted | ||||||

| Microwave Irradiation | Iodine (5 mol%) | Ethanol/Water (1:1) | 50 | 2 - 5 min | 90 - 95 | [3] |

| Microwave (Solvent-Free) | Acidic Alumina | None | 160 | 5 min | 69 - 97 | [4][5] |

| Green Chemistry | ||||||

| Room Temperature | Camphorsulfonic Acid (20 mol%) | Ethanol | Room Temp. | 2 - 8 h | 90 - 98 | [6] |

| Room Temperature | Natural Phosphate | Methanol | Room Temp. | 1 - 45 min | 92 - 99 | |

| Solvent-Free Grinding | Silica Nanoparticles | None | Room Temp. | 15 - 60 min | 92 - 98 | [7] |

Experimental Protocols

Protocol 1: Traditional Synthesis of 2,3-Diphenylquinoxaline

This protocol describes the classical condensation reaction using conventional heating.

Materials:

-

o-Phenylenediamine (1 mmol, 108 mg)

-

Benzil (1 mmol, 210 mg)

-

Ethanol (10 mL)

-

Glacial Acetic Acid (catalytic amount, ~0.1 mL)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer

Procedure:

-

To a 50 mL round-bottom flask, add o-phenylenediamine (1 mmol) and benzil (1 mmol).

-

Add 10 mL of ethanol and a catalytic amount of glacial acetic acid.

-

The mixture is heated to reflux with constant stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature.

-

The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the pure 2,3-diphenylquinoxaline.

Protocol 2: Microwave-Assisted Green Synthesis of Quinoxaline Derivatives

This protocol utilizes microwave irradiation for a rapid and efficient synthesis, aligning with green chemistry principles by using a water-based solvent system.[3]

Materials:

-

Substituted o-phenylenediamine (1 mmol)

-

1,2-Dicarbonyl compound (1 mmol)

-

Ethanol/Water (1:1, 2 mL)

-

Iodine (5 mol%)

-

Microwave reactor vial

-

Microwave synthesizer

Procedure:

-

In a microwave reactor vial, combine the o-phenylenediamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol).

-

Add 2 mL of a 1:1 ethanol/water mixture and iodine (5 mol%).

-

Seal the vial and place it in the microwave synthesizer.

-

Irradiate the mixture at 50 °C for 2-5 minutes. Monitor the reaction progress by TLC.[3]

-

Upon completion, cool the vial to room temperature.

-

Add dichloromethane (10 mL) to the reaction mixture and wash successively with 5% sodium thiosulfate solution (5 mL) and brine (5 mL).[3]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The product can be further purified by recrystallization from ethanol.

Protocol 3: Solvent-Free Synthesis of Quinoxalines by Grinding

This environmentally benign protocol avoids the use of solvents and heating.[7]

Materials:

-

Aryl 1,2-diamine (1 mmol)

-

1,2-Diketone (1 mmol)

-

Silica Nanoparticles (0.6 g)

-

Mortar and pestle

-

Ethanol for workup

Procedure:

-

In a mortar, combine the aryl 1,2-diamine (1 mmol), 1,2-diketone (1 mmol), and silica nanoparticles (0.6 g).[7]

-

Grind the mixture vigorously with a pestle at room temperature for 15-60 minutes. The reaction progress can be monitored by TLC.[7]

-

After completion, transfer the reaction mixture to a flask and add hot ethanol (10 mL).[7]

-

Separate the silica nanoparticles by centrifugation or filtration.[7]

-

Concentrate the supernatant to about 5 mL and allow it to stand at room temperature for 4-5 hours to precipitate the product.[7]

-

Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry.[7]

Characterization of Quinoxaline Derivatives

The synthesized quinoxaline derivatives can be characterized using a variety of spectroscopic and analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the presence of characteristic protons and carbons of the quinoxaline core and its substituents.

-

Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the synthesized compounds.

-

Melting Point Analysis: To assess the purity of the crystalline products.

-

Elemental Analysis (CHN): To determine the elemental composition of the synthesized compounds.[8]

Mechanism of Action and Signaling Pathway

Many quinoxaline derivatives exhibit their anticancer effects by inhibiting protein kinases, which are crucial enzymes in cellular signaling pathways that regulate cell growth, proliferation, and survival.[9] One such critical pathway is the PI3K/AKT/mTOR signaling cascade, which is often hyperactivated in various cancers. Certain quinoxaline compounds have been shown to inhibit key kinases in this pathway, such as VEGFR-2, leading to the suppression of tumor growth and angiogenesis.[3]

Caption: Inhibition of the VEGFR-2 signaling pathway by a quinoxaline derivative.

Conclusion

The condensation reaction remains a versatile and widely used method for the synthesis of quinoxaline derivatives. The choice of synthetic protocol, from traditional heating to modern green chemistry approaches, allows for the tuning of reaction efficiency and environmental impact. The diverse biological activities of quinoxalines, particularly their role as kinase inhibitors in crucial cancer-related signaling pathways, underscore their importance as a scaffold in drug discovery and development. The protocols and data presented herein provide a valuable resource for researchers in this field.

References

- 1. sketchviz.com [sketchviz.com]

- 2. Discovery of JAK2/3 Inhibitors from Quinoxalinone-Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and biological evaluation of quinoxaline derivatives as tubulin polymerization inhibitors that elevate intracellular ROS and triggers apoptosis via mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DOT Language | Graphviz [graphviz.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. bioengineer.org [bioengineer.org]

- 9. geneonline.com [geneonline.com]

Application Notes and Protocols for Using 6,7-dichloroquinoxaline in Cell-Based Viability Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives represent a class of heterocyclic compounds with significant interest in medicinal chemistry due to their broad spectrum of biological activities. Among these, 6,7-dichloroquinoxaline and its analogues have demonstrated notable potential as cytotoxic agents against various cancer cell lines. These compounds have been shown to inhibit cell proliferation and induce programmed cell death, or apoptosis, making them promising candidates for further investigation in oncology drug discovery. The mechanism of action for certain derivatives, such as 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide (DCQ), involves the modulation of key signaling pathways that regulate cell cycle and apoptosis.

This document provides detailed application notes and standardized protocols for utilizing this compound and its derivatives in cell-based viability assays. It is designed to offer researchers a comprehensive guide for the in vitro evaluation of these compounds, from initial cytotoxicity screening to the elucidation of their mechanism of action.

Data Presentation: In Vitro Cytotoxicity of Quinoxaline Derivatives

The following table summarizes the cytotoxic activity of various quinoxaline derivatives, including those with the 6,7-dichloro substitution, against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a quantitative measure of the concentration of a compound that is required to inhibit a biological process by 50%.

| Compound/Derivative | Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |

| Pyrido[1,2-a]imidazo[4,5-g]quinoxaline-6,11-dione | MKN 45 | Gastric Adenocarcinoma | MTT | 0.073 | |

| Compound IV | PC-3 | Prostate | MTT | 2.11 | [1] |

| Compound VIIIc | HCT-116 | Colon | MTT | 2.5 | |

| Compound XVa | HCT-116 | Colon | MTT | 4.4 | [2] |

| Compound VIId | HCT-116 | Colon | MTT | 7.8 | [2] |

| Compound 4m | A549 | Lung | MTT | 9.32 | [2] |

| Compound VIIIa | HepG2 | Liver | MTT | 9.8 | [2] |

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to quantify the cytotoxic effects of this compound derivatives. This colorimetric assay measures the metabolic activity of viable cells.[2]

Materials:

-

Cancer cell lines of interest (e.g., MCF-7, A549, HCT-116)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound derivative (dissolved in DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well clear flat-bottom plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Compound Treatment:

-

Prepare serial dilutions of the this compound derivative in culture medium. The final DMSO concentration should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.[2]

-

Carefully remove the medium from the wells and add 100 µL of the medium containing various concentrations of the compound.

-

Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).[2]

-

Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.[2][3]

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Absorbance Measurement:

-

Data Analysis:

-

Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100[2]

-

Determine the IC50 value by plotting a dose-response curve of cell viability against the compound concentration.

-

Protocol 2: Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining

This protocol describes the use of Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell line of interest

-

This compound derivative

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with the this compound derivative at its predetermined IC50 concentration for 24 to 48 hours.[3] Include an untreated control.

-

-

Cell Harvesting:

-

Harvest the cells (both adherent and floating) by trypsinization.

-

Wash the cells twice with cold PBS.[5]

-

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer provided in the kit at a concentration of approximately 1 x 10^6 cells/mL.[5]

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.[5]

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[5]

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5]

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.[5]

-

Analyze the stained cells immediately using a flow cytometer.

-

Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and quadrants.

-

-

Data Interpretation:

-

Annexin V (-) / PI (-): Live, healthy cells.

-

Annexin V (+) / PI (-): Early apoptotic cells.

-

Annexin V (+) / PI (+): Late apoptotic or necrotic cells.

-

Annexin V (-) / PI (+): Necrotic cells.

-

Visualizations

Caption: Workflow for assessing the cytotoxicity of this compound.

Caption: Signaling pathway for DCQ-induced apoptosis.

References

Application Notes and Protocols for 6,7-dichloroquinoxaline in In Vitro Experiments

Introduction

6,7-dichloroquinoxaline is a heterocyclic compound belonging to the quinoxaline family, a class of molecules known for a wide range of biological activities, making them promising candidates in drug discovery. Proper dissolution and handling of this compound are critical for obtaining accurate and reproducible results in in vitro assays. Due to its chemical structure, featuring a naphthalene-like core with two chloro- substituents, this compound is expected to be a poorly water-soluble, lipophilic compound.[1] This application note provides a detailed protocol for dissolving and handling this compound for use in typical in vitro experiments, such as cell-based assays and enzyme inhibition studies.

Data Presentation: Solubility Profile

Quantitative solubility data for this compound is not extensively published. However, based on the properties of related quinoxaline derivatives and general principles of solubility for organic compounds, the following table summarizes the expected solubility characteristics in common laboratory solvents.[1][2]

| Solvent | Expected Solubility | Recommended Use |

| Dimethyl Sulfoxide (DMSO) | High | Primary solvent for preparing high-concentration stock solutions.[3] |

| N,N-Dimethylformamide (DMF) | High | Alternative to DMSO for stock solutions. |

| Ethanol (Anhydrous) | Moderate | May require sonication or gentle warming to fully dissolve. |

| Methanol | Moderate | Similar to ethanol. |

| Water | Very Low / Insoluble | Not recommended for initial dissolution. |

| Phosphate-Buffered Saline (PBS) | Very Low / Insoluble | Not recommended for initial dissolution. |

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution

This protocol details the steps for preparing a concentrated stock solution of this compound, typically in DMSO.

Materials:

-

This compound (solid powder)

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Calibrated analytical balance

-

Sterile microcentrifuge tubes or glass vials

-

Vortex mixer

-

Sonicator (optional)

-

Calibrated micropipettes and sterile tips

Methodology:

-

Pre-warming the Solvent: If the DMSO is frozen, bring it to room temperature.

-

Weighing the Compound: Accurately weigh a precise amount of this compound powder (e.g., 5 mg) and place it into a sterile vial.

-

Solvent Addition: Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution with a molecular weight of 199.04 g/mol , add approximately 2.51 mL of DMSO to 5 mg of the compound).

-

Dissolution:

-

Tightly cap the vial and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.

-

If the compound does not fully dissolve, brief sonication in a water bath for 5-10 minutes can be applied.

-

Visually inspect the solution against a light source to ensure no solid particles remain.

-

-

Storage:

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[4]

-

Store the aliquots at -20°C, protected from light. Properly prepared stock solutions in DMSO are generally stable for several months when stored under these conditions.[5]

-

Protocol 2: Preparation of Working Solutions for In Vitro Assays

This protocol describes the serial dilution of the DMSO stock solution into an aqueous medium (e.g., cell culture medium) for treating cells or performing enzymatic assays.

Materials:

-

Concentrated stock solution of this compound in DMSO

-

Sterile cell culture medium or assay buffer, pre-warmed to the experimental temperature (e.g., 37°C)

-

Sterile microcentrifuge tubes or 96-well plates

-

Calibrated micropipettes and sterile tips

Methodology:

-

Thawing the Stock Solution: Thaw one aliquot of the stock solution at room temperature.

-

Intermediate Dilutions (if necessary): For achieving very low final concentrations, it may be necessary to perform one or more intermediate dilution steps in DMSO or the final aqueous buffer.

-

Final Dilution:

-

Directly add a small volume of the DMSO stock solution to the pre-warmed cell culture medium or assay buffer. It is crucial to add the stock solution to the aqueous medium and not the other way around to minimize precipitation.

-

Immediately mix the solution thoroughly by gentle vortexing or pipetting up and down.

-

-

Solvent Concentration Control: Ensure the final concentration of DMSO in the working solution is kept to a minimum, typically below 0.5% (v/v), to prevent solvent-induced toxicity or artifacts in the experiment.[1] A vehicle control containing the same final concentration of DMSO should always be included in the experiment.[6]

-

Precipitation Check: Visually inspect the final working solution for any signs of precipitation. If precipitation occurs, refer to the troubleshooting section below.

-

Use in Experiment: Use the freshly prepared working solutions for your in vitro experiments immediately. Do not store diluted aqueous solutions for extended periods, as the compound's stability may be compromised.[7]

Troubleshooting Solubility Issues

Precipitation of the compound upon dilution into an aqueous buffer is a common challenge with lipophilic molecules.[1]

-

Decrease Final Concentration: The most straightforward approach is to lower the final working concentration of the compound.

-

Reduce DMSO Percentage: Ensure the final DMSO concentration is as low as possible.

-

Use of Surfactants: For some applications, adding a small amount of a biocompatible surfactant like Tween® 80 or Pluronic® F-68 to the aqueous medium can help maintain solubility.[1] However, the potential effects of the surfactant on the experimental system must be evaluated.

Visualizations

Caption: Workflow for preparing this compound solutions.

Caption: Troubleshooting flowchart for compound precipitation.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Stability of adenine-based cytokinins in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ProtocolsAntibioticStockSolutions < Lab < TWiki [barricklab.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

Application of Quinoxaline Derivatives in Neuroprotective Studies

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The following document provides a detailed overview of the application of quinoxaline derivatives in neuroprotective studies. It clarifies the specific role of 6,7-dichloroquinoxaline-2,3-dione (DCQX) and expands upon the broader neuroprotective potential of other quinoxaline compounds.

This compound-2,3-dione (DCQX): A Specific NMDA Receptor Antagonist

Contrary to a broader neuroprotective role, this compound-2,3-dione (DCQX) is a potent and highly selective competitive antagonist of the strychnine-insensitive glycine binding site on the N-methyl-D-aspartate (NMDA) receptor complex.[1][2] Its neuroprotective effects are primarily attributed to its ability to modulate glutamatergic neurotransmission by inhibiting NMDA receptor overactivation, a key process in excitotoxicity.

Mechanism of Action: DCQX competitively displaces the binding of the co-agonist glycine to the GluN1 subunit of the NMDA receptor.[1] This allosteric modulation prevents the glutamate-induced channel opening, thereby reducing Ca²⁺ influx and mitigating downstream neurotoxic cascades. It is important to note that DCQX does not significantly affect other binding sites on the NMDA receptor complex or other glutamate receptors like AMPA and kainate receptors.[1][2]

Quantitative Data: Receptor Binding Affinity

| Compound | Receptor Site | Ligand Displaced | IC₅₀ | Reference |

| This compound-2,3-dione (DCQX) | Glycine site of NMDA receptor | [³H]glycine | ~1 µM | [1] |

Experimental Protocol: NMDA Receptor Glycine Site Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for the glycine site of the NMDA receptor.

Materials:

-

Rat brain synaptic membranes

-

[³H]glycine (specific activity ~40-60 Ci/mmol)

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Triton X-100 (0.04%)

-

Test compound (e.g., DCQX) at various concentrations

-

Glycine (for non-specific binding determination)

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation: Prepare crude synaptic membranes from rat forebrains using standard differential centrifugation methods.

-

Assay Incubation: In a final volume of 0.5 mL, incubate the synaptic membranes (50-100 µg protein) with 10 nM [³H]glycine in Tris-HCl buffer containing 0.04% Triton X-100.

-

Competitive Binding: Add increasing concentrations of the test compound (DCQX) to the incubation mixture. For determining non-specific binding, add 1 mM glycine.

-

Incubation: Incubate the samples at 4°C for 20 minutes.

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters under vacuum.

-

Washing: Wash the filters three times with 3 mL of ice-cold buffer.

-